molecular formula C15H14F3NO2S B14629209 1,1,1-Trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide CAS No. 55251-33-7

1,1,1-Trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide

Cat. No.: B14629209
CAS No.: 55251-33-7
M. Wt: 329.3 g/mol
InChI Key: DVWZPEAFNVMEMB-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide is a compound known for its unique chemical properties and applications. It is characterized by the presence of trifluoromethyl and sulfonamide groups, which contribute to its reactivity and stability. This compound is used in various fields, including chemistry, biology, medicine, and industry, due to its ability to participate in diverse chemical reactions and its potential as a building block for more complex molecules.

Preparation Methods

The synthesis of 1,1,1-Trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide involves several steps. One common method includes the reaction of trifluoromethanesulfonyl chloride with an appropriate amine under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an inert solvent, such as dichloromethane, at low temperatures to ensure high yield and purity of the product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure the desired quality and purity .

Chemical Reactions Analysis

1,1,1-Trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

1,1,1-Trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds, which are important in pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential as an enzyme inhibitor, affecting various biological pathways and processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific enzymes or receptors is beneficial.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The sulfonamide group also plays a crucial role in binding to the active sites of enzymes, further contributing to its biological effects .

Comparison with Similar Compounds

1,1,1-Trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide can be compared with other similar compounds, such as:

Properties

CAS No.

55251-33-7

Molecular Formula

C15H14F3NO2S

Molecular Weight

329.3 g/mol

IUPAC Name

1,1,1-trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C15H14F3NO2S/c16-15(17,18)22(20,21)19-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11,19H,9-10H2

InChI Key

DVWZPEAFNVMEMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=CC=C2)NS(=O)(=O)C(F)(F)F

Origin of Product

United States

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